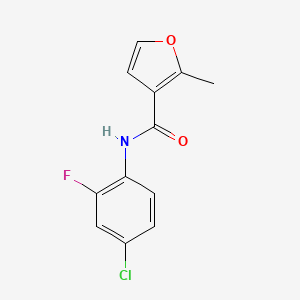
N-(2-tert-butylphenyl)-2,5-dichlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-tert-butylphenyl)-2,5-dichlorobenzamide, commonly known as BBA, is a synthetic compound that has been extensively used in scientific research due to its ability to selectively inhibit the activity of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel that is predominantly expressed in sensory neurons and plays a crucial role in nociception, inflammation, and other physiological processes. BBA has been found to be a potent and selective inhibitor of TRPA1, making it an important tool for studying the role of TRPA1 in various biological processes.
作用機序
BBA selectively inhibits the activity of N-(2-tert-butylphenyl)-2,5-dichlorobenzamide by binding to a specific site on the channel. N-(2-tert-butylphenyl)-2,5-dichlorobenzamide is a non-selective cation channel that is activated by a variety of stimuli, including cold temperature, mechanical stress, and various chemical irritants. BBA inhibits the activity of N-(2-tert-butylphenyl)-2,5-dichlorobenzamide by binding to a specific site on the channel, thereby preventing its activation by various stimuli.
Biochemical and Physiological Effects:
BBA has been found to have a number of biochemical and physiological effects. BBA has been found to inhibit the release of pro-inflammatory cytokines and chemokines in various cell types, suggesting that it may have anti-inflammatory effects. BBA has also been found to inhibit the proliferation and migration of cancer cells, suggesting that it may have anti-cancer effects. BBA has also been found to have analgesic effects in various pain models, suggesting that it may be useful in the treatment of pain.
実験室実験の利点と制限
BBA has a number of advantages for lab experiments. BBA is a potent and selective inhibitor of N-(2-tert-butylphenyl)-2,5-dichlorobenzamide, making it an important tool for studying the role of N-(2-tert-butylphenyl)-2,5-dichlorobenzamide in various biological processes. BBA is also relatively easy to synthesize and purify, making it readily available for scientific research. However, BBA has some limitations for lab experiments. BBA has been found to have some off-target effects, including inhibition of other ion channels, which may complicate the interpretation of experimental results. BBA is also relatively expensive compared to other N-(2-tert-butylphenyl)-2,5-dichlorobenzamide inhibitors, which may limit its use in some experiments.
将来の方向性
There are a number of future directions for the study of BBA and N-(2-tert-butylphenyl)-2,5-dichlorobenzamide. One future direction is the development of more potent and selective N-(2-tert-butylphenyl)-2,5-dichlorobenzamide inhibitors that do not have off-target effects. Another future direction is the study of the role of N-(2-tert-butylphenyl)-2,5-dichlorobenzamide in various disease models, including chronic pain, inflammation, and cancer. Finally, the development of N-(2-tert-butylphenyl)-2,5-dichlorobenzamide inhibitors as potential therapeutics for various diseases is an important future direction for research.
合成法
The synthesis of BBA involves the reaction of 2,5-dichlorobenzoyl chloride with 2-tert-butylaniline in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure BBA.
科学的研究の応用
BBA has been extensively used in scientific research to study the role of N-(2-tert-butylphenyl)-2,5-dichlorobenzamide in various biological processes. N-(2-tert-butylphenyl)-2,5-dichlorobenzamide has been implicated in pain, inflammation, and other physiological processes, and BBA has been found to be a potent and selective inhibitor of N-(2-tert-butylphenyl)-2,5-dichlorobenzamide. BBA has been used to study the role of N-(2-tert-butylphenyl)-2,5-dichlorobenzamide in nociception, inflammation, and other physiological processes. BBA has also been used to study the role of N-(2-tert-butylphenyl)-2,5-dichlorobenzamide in various disease models, including asthma, chronic obstructive pulmonary disease, and cancer.
特性
IUPAC Name |
N-(2-tert-butylphenyl)-2,5-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO/c1-17(2,3)13-6-4-5-7-15(13)20-16(21)12-10-11(18)8-9-14(12)19/h4-10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHLODIGQAUAHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylphenyl)-2,5-dichlorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

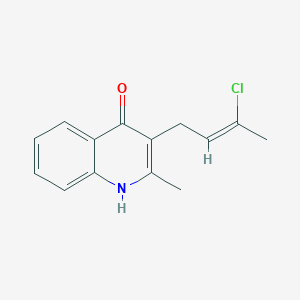
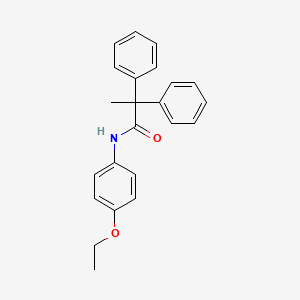

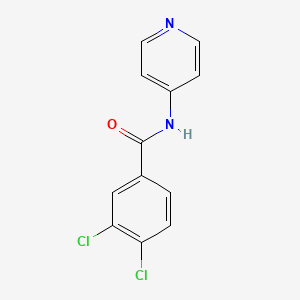

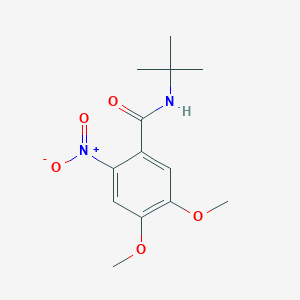
![benzyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5850263.png)
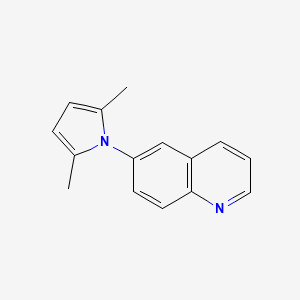
![N-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5850277.png)
![5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide](/img/structure/B5850301.png)
![17-[(2-chlorobenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5850302.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5850303.png)
![1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5850308.png)
